molecular formula C12H10O2S B188898 4-Methyl-5-phenylthiophene-2-carboxylic acid CAS No. 40133-12-8

4-Methyl-5-phenylthiophene-2-carboxylic acid

Cat. No. B188898
CAS RN: 40133-12-8
M. Wt: 218.27 g/mol
InChI Key: HBQAYKRLPQFBBP-UHFFFAOYSA-N
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Description

4-Methyl-5-phenylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C12H10O2S . It has a molecular weight of 218.28 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 4-Methyl-5-phenylthiophene-2-carboxylic acid can be achieved through various methods, including oxidative coupling of the corresponding thiophene and phenylacetylene, thioesterification, and Friedel-Crafts acylation. The synthesis method affects the purity, yield, and properties of the compound.


Molecular Structure Analysis

The InChI code for 4-Methyl-5-phenylthiophene-2-carboxylic acid is 1S/C12H10O2S/c1-8-7-10 (12 (13)14)15-11 (8)9-5-3-2-4-6-9/h2-7H,1H3, (H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Methyl-5-phenylthiophene-2-carboxylic acid has a molecular weight of 218.27 g/mol. Its solubility in water is relatively low, but it is soluble in organic solvents such as acetone, ethanol, and methanol.

Scientific Research Applications

Biological Activity Research

  • Biological Activity and Antirheumatic Agents : 5-Phenylthiophene derivatives, such as 5-phenylthiophene-3-carboxylic acid, have been studied for their potential biological activities and as lead compounds for new antirheumatic drugs. Research on structure-activity relationships has shown that certain derivatives exhibit significant pharmacological effects, including antagonistic effects toward interleukin-1 and suppressive effects against adjuvant-induced arthritis (Noguchi, Hasegawa, Tomisawa, & Mitsukuchi, 2003).

  • Antimicrobial Activity : Some thiophene derivatives, closely related to 4-methyl-5-phenylthiophene-2-carboxylic acid, have been evaluated for antimicrobial activity. Research indicates that these compounds exhibit moderate to good antimicrobial properties (Babu, Babu, Ravisankar, & Latha, 2016).

Chemical Synthesis and Polymer Research

  • Synthesis of Derivatives : The synthesis of various derivatives of phenylthiophene, including methylamines, ethylamines, and acetic acids, has been explored for potential biological activities. These syntheses involve electrophilic substitution in the thiophene ring (Beaton, Chapman, Clarke, & Willis, 1976).

  • Polymer Synthesis : 4-Methyl-5-phenylthiophene-2-carboxylic acid derivatives have been used in the synthesis of thermotropic polyesters. Research in this area focuses on preparing polyesters with varying melting behaviors and structural properties, contributing to the development of advanced materials (Kricheldorf & Thomsen, 1992).

Safety And Hazards

4-Methyl-5-phenylthiophene-2-carboxylic acid is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-methyl-5-phenylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-7-10(12(13)14)15-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQAYKRLPQFBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356337
Record name 4-methyl-5-phenylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-phenylthiophene-2-carboxylic acid

CAS RN

40133-12-8
Record name 4-methyl-5-phenylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Migianu, G Kirsch - Synthesis, 2002 - thieme-connect.com
New substituted 6, 7-dihydro-4H-thieno [3, 2-b] azepine-5, 8-diones were synthesized in seven steps, starting from substituted α-methylene ketones, via 3-aminothiophene-2-carboxylic …
Number of citations: 50 www.thieme-connect.com

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